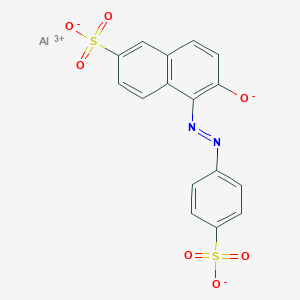
Sunset Yellow Lake
Vue d'ensemble
Description
C.I. Pigment Yellow 104 is a synthetic organic pigment that is widely used in various fields, including paints, inks, plastics, and textiles. It is also known as diarylide yellow or benzidine yellow. This pigment has a bright yellow color and excellent color fastness properties, making it a popular choice for many applications.
Applications De Recherche Scientifique
Industrie alimentaire, pharmaceutique et cosmétique
Le jaune soleil est un colorant azoïque synthétisé à partir d'hydrocarbures aromatiques, utilisé pour améliorer les propriétés physico-chimiques des produits alimentaires et leur conservation . Il s'agit d'une poudre de couleur rouge orangé, soluble dans l'eau, et d'un colorant azoïque synthétique largement utilisé dans les industries alimentaires à des fins esthétiques .
Techniques spectrales
Le jaune soleil a été caractérisé à l'aide de cinq techniques spectrales : spectroscopie infrarouge à transformée de Fourier (FTIR), UV-Vis, Raman, fluorescence laser et térahertz (THz) . Ces techniques aident à comprendre la morphologie, la structure et la composition chimique du jaune soleil .
Analyse thermique
Le comportement thermique du jaune soleil a été étudié en corrélation avec ses propriétés physiques (indice de réfraction, susceptibilité électrique, anisotropie optique) et chimiques (acidité) . Cela permet de comprendre la stabilité thermique du matériau et sa décomposition oxydative .
Propriétés optiques
L'étude des propriétés optiques du jaune soleil montre que les indices de réfraction diminuent lorsque la température de la solution augmente . Le jaune soleil présente le phénomène de biréfringence sur les cristallites résultantes par séchage et cristallisation à température ambiante à partir de solutions aqueuses à des concentrations de 1 % et 5 % .
Propriétés biophysiques
Le jaune soleil possède des propriétés biophysiques lorsqu'il interagit avec des protéines (albumine sérique bovine (BSA) et collagène) . Cette interaction peut être utile dans diverses applications biologiques.
Activité antioxydante et phytotoxicité
Les propriétés biologiques du jaune soleil ont été observées à travers son activité antioxydante et sa phytotoxicité
Safety and Hazards
Mécanisme D'action
Target of Action
Sunset Yellow Lake is primarily used for its aesthetic properties, enhancing the visual appeal of various products It can interact with proteins such as bovine serum albumin (bsa) and collagen .
Mode of Action
This compound’s mode of action is largely physical rather than biochemical. It imparts color to products due to its ability to absorb and reflect certain wavelengths of light . The exact color perceived can depend on factors such as pH .
Biochemical Pathways
Some studies suggest that it may have antioxidant activity, which could potentially influence oxidative stress pathways .
Pharmacokinetics
It is known to be water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research would be needed to fully understand these aspects.
Result of Action
The primary result of this compound’s action is the imparting of an orange-red color to the products in which it is used . Some studies suggest that it may have antioxidant activity , but more research is needed to confirm these effects and understand their implications.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its color can vary depending on the pH of the solution it is in . Additionally, its solubility in water means that it could potentially be affected by the water content of the product or environment .
Analyse Biochimique
Biochemical Properties
Sunset Yellow Lake has been found to interact with proteins such as bovine serum albumin (BSA) and collagen . The nature of these interactions is biophysical, indicating that this compound may have a role in modulating the structure and function of these proteins. Detailed information about the specific enzymes, proteins, and other biomolecules that this compound interacts with is currently limited.
Cellular Effects
This compound has been associated with sensitivity reactions, hyperactivity, and a depressing effect on cellular immune responses These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to interact with proteins suggests that it may exert its effects at the molecular level through binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its thermal behavior has been studied, revealing that it possesses thermal stability up to 330°C . Additionally, this compound exhibits the phenomenon of birefringence on resulted crystallites by drying and crystallization at room temperature from aqueous solutions with concentrations of 1% and 5% .
Propriétés
IUPAC Name |
aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVMXXUKCHQFS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9AlN2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | C.I. Pigment Yellow 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15790-07-5 | |
| Record name | C.I. Food Yellow 3 Aluminum Lake | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Yellow 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Sunset Yellow Lake chosen as a coating material for Aspirin and Azithromycin tablets in the presented research?
A: The research articles focus on the formulation and evaluation of delayed-release tablets, aiming for optimal drug release profiles. While both studies mention using a coating containing this compound [, ], they do not explicitly justify its selection. It's important to note that pharmaceutical coating choices involve multiple factors beyond color, such as stability, compatibility with other excipients, and potential impact on drug release. Further research specifically addressing the rationale for this compound in these formulations would be beneficial.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



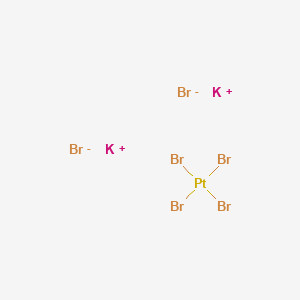
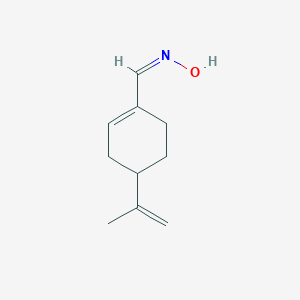

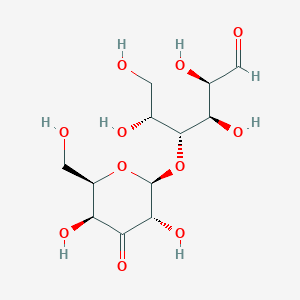
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
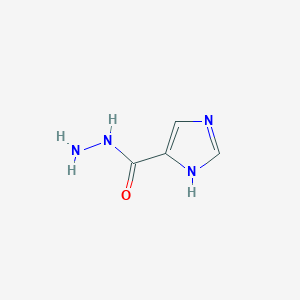
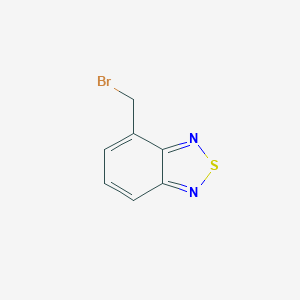
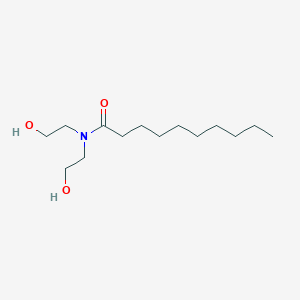
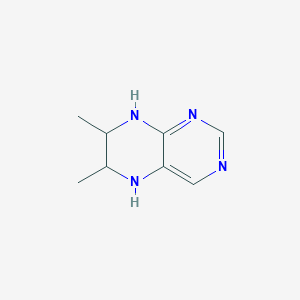
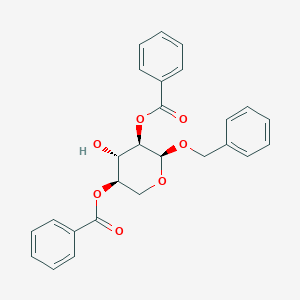
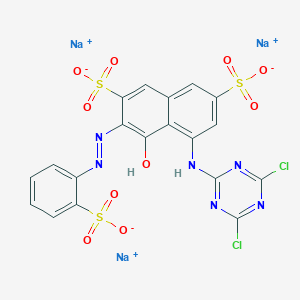
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

